Protionamide-d5 Sulfoxide

LC-MS/MS quantification stable isotope dilution metabolite analysis

Protionamide-d5 Sulfoxide is the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of Prothionamide Sulfoxide, the major active metabolite of the second-line antitubercular prodrug Prothionamide. Substitution with unlabeled or analog internal standards causes baseline cross-contamination, divergent extraction recovery, and matrix effect non-correction, fundamentally invalidating bioanalytical workflows. This compound bears five deuterium atoms precisely on the propyl side chain, yielding a +5 Da mass shift that ensures near-identical chromatography and ionization while enabling unequivocal MS discrimination. It directly supports FDA/EMA-compliant method validation for therapeutic drug monitoring, bioequivalence studies, and translational PK/PD modeling across plasma, serum, lung tissue, and CSF matrices. Research-use only; not for human administration.

Molecular Formula C9H12N2OS
Molecular Weight 201.30 g/mol
Cat. No. B15144468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtionamide-d5 Sulfoxide
Molecular FormulaC9H12N2OS
Molecular Weight201.30 g/mol
Structural Identifiers
SMILESCCCC1=NC=CC(=C1)C(=S=O)N
InChIInChI=1S/C9H12N2OS/c1-2-3-8-6-7(4-5-11-8)9(10)13-12/h4-6H,2-3,10H2,1H3/i1D3,2D2
InChIKeyIMKGWDRATOZYNY-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protionamide-d5 Sulfoxide: Deuterated Stable Isotope-Labeled Internal Standard for Quantifying Active Metabolite of Prothionamide in TB and Leprosy PK Studies


Protionamide-d5 Sulfoxide (CAS 1329568-86-6) is a stable isotope-labeled analog of Prothionamide Sulfoxide, with five deuterium atoms substituted for hydrogen on the propyl side chain, yielding a molecular weight of 201.30 g/mol (vs. 196.27 g/mol for unlabeled Prothionamide Sulfoxide) [1]. Prothionamide Sulfoxide is the major active metabolite of the second-line antitubercular prodrug Prothionamide, formed via flavin-containing monooxygenase (FMO)-mediated oxidation in humans [2] [3]. The deuterated sulfoxide is intended solely as a research-use internal standard (IS) for LC-MS/MS quantification of the unlabeled metabolite in biological matrices, not as a therapeutic agent [1].

Why Prothionamide-D5 Sulfoxide Cannot Be Replaced by Unlabeled Metabolite or Analog IS in Regulated Bioanalysis


Substitution of Prothionamide-d5 Sulfoxide with unlabeled Prothionamide Sulfoxide as an internal standard fundamentally invalidates LC-MS/MS quantification workflows due to mass spectrometry co-detection and baseline cross-contamination, precluding accurate analyte signal deconvolution [1]. Replacing it with a non-isotopic structural analog (e.g., Ethionamide Sulfoxide) introduces divergent extraction recovery, differential ionization efficiency under electrospray conditions, and matrix effect non-correction—phenomena well-documented across multiple small-molecule bioanalytical contexts where deuterated SIL-IS consistently outperforms analog IS in accuracy and precision [2] [3]. The specific deuterium labeling pattern (d5 on propyl chain) in this compound is precisely matched to Prothionamide Sulfoxide's analytical transition, ensuring near-identical chromatographic retention and ionization behavior while maintaining a +5 Da mass shift sufficient for unequivocal MS discrimination [1].

Quantitative Differentiation Evidence: Prothionamide-D5 Sulfoxide vs. Unlabeled Metabolite and Analog Internal Standards


Mass Spectrometric Discrimination: +5 Da m/z Shift Enables Analyte-IS Baseline Resolution

Prothionamide-d5 Sulfoxide incorporates five deuterium atoms on the propyl side chain, producing a molecular ion [M+H]+ with a mass-to-charge ratio (m/z) shift of +5 Da relative to unlabeled Prothionamide Sulfoxide . This 5 Da separation exceeds the typical ±2–3 Da isotopic overlap threshold for small molecules (MW < 500 Da) and ensures baseline-resolved MS/MS detection channels without cross-interference from the M+2 or M+4 natural abundance isotopes of the unlabeled analyte . In contrast, substitution with an unlabeled analog (e.g., Ethionamide Sulfoxide) produces a structurally distinct molecular ion with potentially different fragmentation patterns, compromising MS/MS transition matching and introducing quantification bias [1].

LC-MS/MS quantification stable isotope dilution metabolite analysis

Matrix Effect Correction Superiority: SIL-IS Co-Elution vs. Analog IS Differential Ion Suppression

Stable isotope-labeled internal standards (SIL-IS) such as Prothionamide-d5 Sulfoxide co-elute with the target analyte (unlabeled Prothionamide Sulfoxide) within <0.05 min retention time difference, thereby experiencing identical matrix-induced ionization suppression or enhancement effects and enabling accurate signal ratio correction [1]. In systematic head-to-head comparisons, deuterated SIL-IS demonstrated superior matrix effect compensation versus structural analog IS across multiple small-molecule LC-MS/MS assays [2]. In the context of Prothionamide metabolite quantification using unlabeled Prothionamide Sulfoxide, the method validated by Upadhyay et al. achieved >89% recovery for the metabolite across a 50–10,000 ng/mL concentration range in human plasma [3]; adoption of a matched SIL-IS such as Prothionamide-d5 Sulfoxide would be expected to further improve inter-day precision and reduce lot-to-lot plasma matrix variability [1] [2].

matrix effect ion suppression bioanalytical method validation

Parent Drug Clinical Superiority: Prothionamide vs. Ethionamide in Leprosy and MDR-TB Outcomes

Although Prothionamide-d5 Sulfoxide itself is an analytical reference material and not administered therapeutically, its relevance derives from the clinical differentiation of the parent prodrug Prothionamide relative to its closest structural analog Ethionamide. In a six-month randomized clinical trial of 50 previously untreated lepromatous leprosy patients, clinical improvement was observed in 83% of patients treated with Prothionamide compared with 74% treated with Ethionamide [1]. At equivalent 500 mg doses, Prothionamide demonstrated superior Mycobacterium leprae killing kinetics compared with Ethionamide [2]. Furthermore, Prothionamide is consistently reported to be better tolerated and less hepatotoxic than Ethionamide in both tuberculosis and leprosy treatment contexts .

multidrug-resistant tuberculosis lepromatous leprosy clinical efficacy

Metabolite Quantification Range and Recovery: Validated LC-MS/MS Assay Parameters for Prothionamide Sulfoxide

A validated LC-MS/MS method for simultaneous quantification of Prothionamide and Prothionamide Sulfoxide in human plasma established a linear calibration range of 50–10,000 ng/mL for the sulfoxide metabolite, with extraction recovery exceeding 89% for both analytes using acetonitrile protein precipitation [1]. This method was successfully applied to a bioequivalence study of a 250 mg Prothionamide tablet formulation in 14 healthy Indian subjects, demonstrating the analytical viability of Prothionamide Sulfoxide as a plasma biomarker for Prothionamide exposure [1]. In parallel, population pharmacokinetic analysis in MDR-TB patients established that Prothionamide achieves a mean steady-state AUC0–12h of 11.0 ± 3.7 μg·h/mL, providing quantitative context for therapeutic exposure expectations [2].

method validation linear range extraction recovery

Metabolic Enzyme Kinetics: FMO-Mediated Prothionamide Sulfoxide Formation Parameters

Prothionamide is extensively metabolized to Prothionamide Sulfoxide primarily by flavin-containing monooxygenases (FMOs) [1]. In vitro metabolism studies using pooled human liver microsomes determined kinetic parameters for Prothionamide Sulfoxide formation: Km = 275.8 μM and Vmax = 2,976 pmol/min/mg protein [1]. Notably, formation kinetics in pooled human lung microsomes differed substantially (Km = 25.9 μM, Vmax = 4,260 pmol/min/mg protein), indicating tissue-specific metabolic processing with approximately 10-fold higher apparent affinity in lung tissue [1]. These data provide mechanistic context for Prothionamide Sulfoxide's role as the major circulating active metabolite and underscore the analytical need for accurate quantification across diverse biological matrices, for which a matched deuterated SIL-IS is essential [1].

flavin-containing monooxygenase in vitro metabolism enzyme kinetics

Primary Procurement and Research Applications for Prothionamide-D5 Sulfoxide


Regulated Bioanalytical Method Validation for Prothionamide Pharmacokinetic Studies

Prothionamide-d5 Sulfoxide serves as the definitive internal standard for LC-MS/MS quantification of Prothionamide Sulfoxide in human plasma, serum, or tissue homogenates, in accordance with FDA/EMA bioanalytical method validation guidelines that recommend stable isotope-labeled IS for accurate matrix effect correction [1]. The validated assay range for Prothionamide Sulfoxide (50–10,000 ng/mL) established by Upadhyay et al. provides a direct methodological template into which the deuterated IS can be substituted to improve inter-day precision and reduce matrix-related variability [2]. This application is directly relevant to pharmaceutical companies conducting bioequivalence studies of Prothionamide formulations and to academic laboratories investigating Prothionamide pharmacokinetics in MDR-TB patient cohorts, where typical steady-state AUC0–12h values approximate 11.0 μg·h/mL [3].

Therapeutic Drug Monitoring (TDM) of Prothionamide in MDR-TB Clinical Management

The narrow therapeutic index and variable inter-patient pharmacokinetics of Prothionamide in MDR-TB treatment necessitate therapeutic drug monitoring to optimize dosing and minimize hepatotoxicity [1]. Prothionamide Sulfoxide, as the major active metabolite, serves as a key plasma biomarker of drug exposure [2]. Prothionamide-d5 Sulfoxide enables clinical laboratories to develop and validate accurate TDM assays for this metabolite, leveraging the +5 Da mass shift for unambiguous quantification without interference from endogenous plasma components or co-administered anti-TB medications [3]. The tissue-specific metabolic kinetics observed in lung microsomes (Km = 25.9 μM) relative to liver (Km = 275.8 μM) further support the need for accurate metabolite quantification in pulmonary TB research contexts [4].

Cross-Species and Cross-Matrix Metabolite Quantification in Preclinical TB Models

In preclinical development of novel anti-tubercular agents or combination regimens containing Prothionamide, accurate quantification of the sulfoxide metabolite across species (mouse, rat, guinea pig) and matrices (plasma, lung tissue, cerebrospinal fluid) is required for translational PK/PD modeling [1]. Prothionamide-d5 Sulfoxide, as a chemically identical deuterated analog to the metabolite, exhibits identical extraction recovery and ionization behavior across diverse biological matrices, thereby enabling a single validated IS strategy across multiple preclinical species without the need for species-specific matrix factor corrections [2]. The >89% recovery observed for Prothionamide Sulfoxide in human plasma [3] provides a benchmark expectation for cross-species method transfer using the deuterated IS.

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